(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
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Overview
Description
®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of two tert-butyl groups and a carbamoyl group attached to a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is primarily related to its ability to interact with biological macromolecules. The piperazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage of the tert-butyl groups.
Comparison with Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl N-hydroxycarbamate
Comparison: ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is unique due to the presence of both carbamoyl and tert-butyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H27N3O5 |
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Molecular Weight |
329.39 g/mol |
IUPAC Name |
ditert-butyl (2R)-2-carbamoylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m1/s1 |
InChI Key |
YVQUDJUGLPUGDQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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